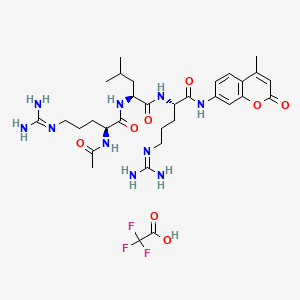

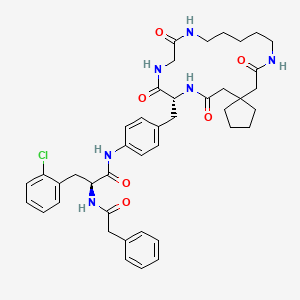

Dabigatran Acyl--D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

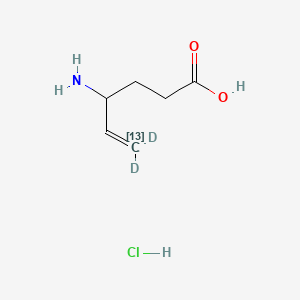

Dabigatran Acyl--D-Glucuronide is a major active metabolite of dabigatran, a direct thrombin inhibitor used as an anticoagulant. This compound plays a crucial role in the metabolism and pharmacokinetics of dabigatran, contributing to its anticoagulant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dabigatran Acyl--D-Glucuronide is synthesized through the metabolic conversion of dabigatran. The prodrug, dabigatran etexilate, is hydrolyzed by plasma esterases to form dabigatran, which is then metabolized by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 to form this compound.

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of dabigatran etexilate followed by its conversion to dabigatran and subsequent glucuronidation. This process requires stringent quality control to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Dabigatran Acyl--D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction.

Common Reagents and Conditions: The glucuronidation reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B15. The reaction typically occurs in the presence of UDP-glucuronic acid and requires physiological conditions.

Major Products Formed: The major product of this reaction is this compound, which is then excreted in the urine.

Scientific Research Applications

Chemistry: Dabigatran Acyl--D-Glucuronide is used in the study of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of anticoagulants.

Biology: In biological research, this compound is used to understand the mechanisms of thrombin inhibition and its effects on coagulation pathways.

Medicine: this compound is crucial in the development of anticoagulant therapies, as it helps in evaluating the efficacy and safety of dabigatran-based treatments.

Industry: In the pharmaceutical industry, this compound is used in the quality control and development of anticoagulant drugs.

Mechanism of Action

Dabigatran Acyl--D-Glucuronide exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. The molecular targets involved include thrombin and the coagulation factors that interact with thrombin.

Comparison with Similar Compounds

Rivaroxaban

Apixaban

Edoxaban

Warfarin

Uniqueness: Dabigatran Acyl--D-Glucuronide is unique in its mechanism of action as a direct thrombin inhibitor, whereas other compounds like rivaroxaban and apixaban are factor Xa inhibitors. Additionally, dabigatran does not require frequent monitoring of clotting parameters, unlike warfarin.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula |

C31H33N7O9 |

|---|---|

Molecular Weight |

647.6 g/mol |

IUPAC Name |

6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45) |

InChI Key |

CSZFDMHIDSUHPI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)

![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)

![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)

![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)